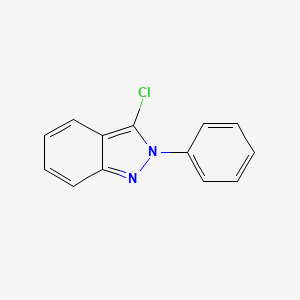

3-Chloro-2-phenyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70704-39-1 |

|---|---|

Molecular Formula |

C13H9ClN2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

3-chloro-2-phenylindazole |

InChI |

InChI=1S/C13H9ClN2/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-9H |

InChI Key |

KNRKUCQCFWQBOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)Cl |

Origin of Product |

United States |

Regiocontrol by Ring Construction:many of the Most Effective Methods for Synthesizing 2h Indazoles Build This Regioselectivity into the Reaction Design.

C-H Activation of Azobenzenes: As discussed, the cobalt- rsc.org and rhodium-catalyzed annulations start with N-aryl azobenzenes. Since the N-N double bond is part of the starting material, the reaction inherently and exclusively produces the N2-substituted 2H-indazole isomer.

Cadogan Cyclization: The reductive cyclization of ortho-imino-nitrobenzenes is also highly regioselective. nih.govacs.org The imine is formed from a primary amine, and this amine's substituent becomes the N2-substituent of the resulting 2H-indazole.

[3+2] Cycloaddition of Sydnones: The reaction between sydnones and arynes is reported to produce 2H-indazoles with no contamination from the 1H-isomers, offering another robust strategy for regiocontrol. acs.orgacs.org

Regiocontrol by Direct N Alkylation:when Starting with an Unsubstituted 1h Indazole, Direct Alkylation Often Yields a Mixture of N1 and N2 Products. However, Specific Conditions Can Strongly Favor the 2h Isomer. It Has Been Shown That Certain Catalysts, Such As Trifluoromethanesulfonic Acid or Copper Ii Triflate, Can Promote the Selective N2 Alkylation of 1h Indazoles Using Alkyl 2,2,2 Trichloroacetimidates As Alkylating Agents, Effectively Avoiding the Formation of N1 Isomers.rsc.orgadditionally, Microwave Assisted Synthesis Has Been Successfully Employed to Favor the Formation of N2 Substituted Indazoles.

Table 2: Strategies for Regioselective Synthesis of 2H-Indazoles

| Method | Starting Materials | Key Reagent/Catalyst | Basis of N2-Selectivity | Reference |

|---|---|---|---|---|

| C-H Activation | Azobenzene, Aldehyde | CpCo(III) or CpRh(III) | Pre-functionalized N-aryl precursor | rsc.org |

| Cadogan Cyclization | o-Nitrobenzaldehyde, Primary Amine | Trialkylphosphine | Imine intermediate directs N-substituent | nih.govacs.org |

| [3+2] Cycloaddition | Sydnone, Aryne Precursor | CsF or TBAF | Mechanism favors 2H-product formation | acs.orgacs.org |

| Direct N-Alkylation | 1H-Indazole, Alkylating Agent | TfOH or Cu(OTf)₂ | Catalyst-controlled selective alkylation | rsc.org |

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

| 3-Chloro-2-phenyl-2H-indazole | C₁₃H₉ClN₂ |

| 2-phenyl-2H-indazole | C₁₃H₁₀N₂ |

| Azobenzene | C₁₂H₁₀N₂ |

| Benzaldehyde | C₇H₆O |

| Acetic Acid | C₂H₄O₂ |

| 1,4-Dioxane | C₄H₈O₂ |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ |

| Aniline | C₆H₇N |

| Tri-n-butylphosphine | C₁₂H₂₇P |

| Triethyl phosphite | C₆H₁₅O₃P |

| 2-(Ethynyl)aryltriazene | Varies |

| Arylsulfinic acid | Varies |

| 2H-Indazole-3-carbaldehyde | C₈H₆N₂O |

| Sydnone | Varies |

| Silylaryl triflate | Varies |

| Carbon Dioxide | CO₂ |

| Paraformaldehyde | (CH₂O)n |

| Sulfuryl chloride | SO₂Cl₂ |

| N-Chlorosuccinimide | C₄H₄ClNO₂ |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| Copper(II) triflate | C₂CuF₆O₆S₂ |

| Alkyl 2,2,2-trichloroacetimidate | Varies |

Reactivity and Chemical Transformations of 3 Chloro 2 Phenyl 2h Indazole Derivatives

Directed C-H Functionalization Strategies in 2H-Indazoles

The direct functionalization of carbon-hydrogen (C-H) bonds in 2H-indazoles has emerged as a powerful and efficient method for elaborating the core structure, providing access to a diverse range of derivatives. rsc.org These strategies are prized for their atom and step economy, often circumventing the need for pre-functionalized starting materials. nih.gov

The C3 position of the 2H-indazole ring is electronically distinct and often the primary site for functionalization. While the title compound is already chlorinated at this position, understanding the direct functionalization of the C3-H bond in the parent 2-phenyl-2H-indazole provides crucial context for the synthesis of 3-chloro-2-phenyl-2H-indazole and its analogs.

Various methodologies have been developed for the C3-functionalization of 2H-indazoles, including transition metal-catalyzed reactions and radical-based approaches. rsc.org For instance, palladium catalysis has been successfully employed for C3-arylation, and visible-light-induced photocatalysis has enabled the introduction of perfluoroalkyl groups at this position. rsc.org Carbamoylation at the C3 position has also been achieved through visible-light-promoted, transition-metal-free methods, highlighting the versatility of modern synthetic techniques. nih.gov One notable strategy involves a palladium-catalyzed isocyanide insertion between the C3-H bond and an oxygen heteroatom, leading to the formation of complex, skeletally diverse scaffolds. acs.org

A selection of these C3-functionalization reactions on the parent 2-phenyl-2H-indazole scaffold is presented below.

| Functionalization Type | Reagents & Conditions | Product | Yield | Reference |

| Carbamoylation | Oxamic acid, (NH₄)₂S₂O₈, heat | 3-Carbamoyl-2-phenyl-2H-indazole | Moderate | nih.gov |

| Carbamoylation (Photocatalytic) | 2-(Hexylamino)-2-oxoacetic acid, 4CzIPN, Cs₂CO₃, O₂, purple LED, rt | N-Hexyl-2-phenyl-2H-indazole-3-carboxamide | 56% | nih.gov |

| Fluoroalkylation (Photocatalytic) | Rf-I, Mn₂(CO)₁₀, visible light | 3-Fluoroalkyl-2-phenyl-2H-indazole | Good | rsc.org |

| Isocyanide Insertion/Cyclization | Isocyanide, Pd(OAc)₂, oxidant | Benzoxazinoindazoles | High | acs.org |

This table is based on data for the functionalization of 2-phenyl-2H-indazole, the precursor to the title compound.

Beyond the C3 position, other sites on the 2H-indazole scaffold can be selectively functionalized. The phenyl group at the N2 position is a common target for directed C-H activation.

Ortho C2'-H Functionalization of the Phenyl Group: The nitrogen atom at the N1 position of the indazole ring can act as a directing group, facilitating the ortho-functionalization of the 2-phenyl substituent. This strategy has been employed using various transition metal catalysts to install different functional groups at the C2' position. nih.gov This approach is a key method for increasing the molecular complexity of 2-aryl-2H-indazoles. nih.gov

Remote C-H Functionalization at the Benzo-Fused Ring: Recent advances have also enabled the functionalization of the benzo-fused portion of the indazole ring. A regioselective difunctionalization at the C4 and C7 positions of 2H-indazoles has been reported using hypervalent iodine reagents (Koser's reagents), demonstrating that even remote and traditionally unreactive C-H bonds can be targeted. rsc.org

Halogenation and Halogen Exchange Reactions of 2H-Indazoles

Halogenation is a fundamental transformation in the synthesis of functionalized indazoles, as the resulting halo-derivatives are versatile intermediates for cross-coupling reactions and nucleophilic substitutions. nih.govrsc.org

The direct and selective introduction of a single halogen atom onto the 2H-indazole core is of significant synthetic importance. Metal-free methods have been developed for the highly regioselective halogenation of 2H-indazoles. nih.govdntb.gov.ua For the synthesis of the title compound, 2-phenyl-2H-indazole can be treated with N-chlorosuccinimide (NCS) to yield this compound with high selectivity. nih.govrsc.org The reaction conditions can be tuned to favor monochlorination. For example, using 1.0 equivalent of NCS in ethanol (B145695) at 50°C provides the C3-chlorinated product efficiently. nih.govrsc.org

An alternative, environmentally friendly approach involves the electrochemical halogenation of 2H-indazoles using inexpensive sodium halides (e.g., NaCl) as the halogen source, avoiding the need for metal catalysts or chemical oxidants. researchgate.net

| Substrate | Halogenating Agent | Solvent / Conditions | Product | Yield | Reference |

| 2-Phenyl-2H-indazole | NCS (1.0 equiv) | EtOH, 50°C, 2h | This compound | High | nih.govrsc.org |

| 2-Phenyl-2H-indazole | NCS (1.3 equiv) | H₂O, 95°C, 5h | This compound | High | nih.govrsc.org |

| 2-Phenyl-2H-indazole | NaBr, electrolysis | MeCN/H₂O | 3-Bromo-2-phenyl-2H-indazole | 95% | researchgate.net |

| 2-Phenyl-2H-indazole | DBDMH, Na₂CO₃ | EtOH, ultrasound, 30 min | 3-Bromo-2-phenyl-2H-indazole | Good | nih.gov |

DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin (B127087)

By adjusting the reaction conditions and stoichiometry of the halogenating agent, polyhalogenation of the 2H-indazole ring can be achieved. For instance, using an excess of N-bromosuccinimide (NBS) can lead to di- or tri-brominated products. rsc.org

Furthermore, sequential halogenation steps can be used to introduce different halogen atoms onto the indazole scaffold, a process known as hetero-halogenation. A "one-pot, two-step" method allows for the synthesis of compounds like 3-bromo-7-chloro-2H-indazoles or 3-chloro-7-bromo-2H-indazoles by performing a bromination followed by a chlorination, or vice versa. nih.govrsc.org This highlights the ability to selectively functionalize multiple positions on the ring system. nih.govrsc.org

The chlorine atom at the C3 position of this compound is susceptible to nucleophilic aromatic substitution, making it a valuable handle for introducing a wide array of functional groups. This reactivity allows for the synthesis of diverse 3-substituted-2-phenyl-2H-indazoles.

Classic examples demonstrate this reactivity clearly. The reaction of this compound with sodium ethoxide in ethanol results in the smooth displacement of the chloride to form 3-ethoxy-2-phenyl-2H-indazole in nearly quantitative yield. thieme-connect.de Similarly, treatment with a secondary amine, such as pyrrolidine, affords the corresponding 3-amino-substituted product, 2-phenyl-3-(pyrrolidin-1-yl)-2H-indazole, in good yield. thieme-connect.de Research has also documented the reductive dehalogenation and nitration of this compound, further underscoring the synthetic utility of the chloro substituent. researchgate.net

| Nucleophile | Reagent & Conditions | Product | Yield | Reference |

| Ethoxide | Sodium ethoxide, EtOH | 3-Ethoxy-2-phenyl-2H-indazole | 99% | thieme-connect.de |

| Pyrrolidine | Pyrrolidine | 2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole | 64% | thieme-connect.de |

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring in 2H-Indazoles

The 2H-indazole system, characterized by a fused benzene and pyrazole (B372694) ring, exhibits a complex reactivity pattern towards electrophiles. Functionalization can occur on either the heterocyclic portion or the N-phenyl substituent. The literature predominantly focuses on the direct functionalization of the indazole core, particularly at the C3, C5, and C7 positions.

Direct halogenation of 2-phenyl-2H-indazole has been explored using various reagents. While using bromine (Br₂) can lead to the formation of 3-bromo-2H-indazole in high yield, it often results in a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles with poor selectivity. rsc.orgnih.govrsc.org To overcome this lack of selectivity, methods employing N-halosuccinimides (NXS, where X = Cl, Br) have been developed. These metal-free approaches allow for the highly regioselective synthesis of mono- and poly-halogenated 2H-indazoles by carefully tuning the reaction conditions. rsc.orgnih.govrsc.org For instance, reacting 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) can yield the mono-brominated product at the C3 position in high yield (up to 98%). rsc.orgnih.gov Further increasing the amount of NBS can lead to di- and tri-brominated products. researchgate.net Similar selectivity is observed with N-chlorosuccinimide (NCS) for chlorination. rsc.org Ultrasound irradiation has also been employed to facilitate the C3 bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.gov

Nitration of the 2H-indazole core has also been achieved. A site-selective direct nitration of 2H-indazoles using iron(III) nitrate (B79036) nonahydrate and zinc triflate can afford 7-nitro-2H-indazoles. rsc.org For example, 2-(p-tolyl)-2H-indazole can be converted to 7-nitro-2-(p-tolyl)-2H-indazole in 64% yield. rsc.org Radical C3-nitration of 2H-indazoles using Fe(NO₃)₃ has also been reported. rsc.orgchim.it

Regarding the electrophilic substitution on the pendant N-phenyl ring, the literature is less extensive. However, the synthesis of 2-(4-nitrophenyl)-2H-indazole has been reported, indicating that nitration occurs at the para position of the phenyl ring. chemsynthesis.com This suggests that the 2H-indazol-2-yl group acts as an ortho-, para-director, with the para-position being sterically more accessible. Detailed studies on other classical electrophilic aromatic substitutions like sulfonation or Friedel-Crafts reactions on the N-phenyl ring of 2-phenyl-2H-indazole are not widely documented in the reviewed literature.

Transition Metal-Mediated Cross-Coupling Reactions for 2H-Indazole Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, and 2H-indazoles are no exception. nih.gov These methods provide efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds, primarily at the C3 position of the indazole ring.

Palladium-catalyzed reactions are prominent in this area. An efficient Pd(II)-catalyzed C-H functionalization of 2H-indazoles at the C3-position via an isocyanide insertion strategy has been developed, leading to the synthesis of novel benzoxazinoindazoles and indazoloquinoxalines. researchgate.net Palladium catalysis has also been utilized for the direct arylation of 2H-indazoles. consensus.app Furthermore, a direct and operationally simple method for the regioselective synthesis of 2-aryl-substituted 2H-indazoles involves a Pd-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines. researchgate.net

Copper-catalyzed reactions offer a complementary approach. A CuCl-catalyzed C-N cross-coupling of 1H-indazoles with diaryliodonium salts affords 2-substituted-2H-indazoles with complete N(2)-regiocontrol. chemsynthesis.com Copper(I) oxide nanoparticles have also been used to catalyze a one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.org

Rhodium catalysts have enabled novel transformations as well. A Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov More recently, a Cp*Rh(III)-catalyzed direct acylmethylation of 2H-indazoles with sulfoxonium ylides has been achieved, providing ortho-acylmethylated 2-phenylindazole derivatives through a chelation-assisted strategy. researchgate.net

The table below summarizes selected examples of transition metal-mediated reactions for 2H-indazole functionalization.

| Catalyst/Reagent | Reactant(s) | Product Type | Ref. |

| Pd(OAc)₂ / Isocyanide | 2-Aryl-2H-indazole | C3-functionalized (benzoxazinoindazoles) | researchgate.net |

| CuCl / Diaryliodonium salt | 1H-Indazole | 2-Aryl-2H-indazole | chemsynthesis.com |

| [RhCpCl₂]₂ / Aldehyde | Azobenzene | 2-Aryl-2H-indazole | nih.gov |

| Pd-catalyst / Arylhydrazine | 2-Bromobenzyl bromide | 2-Aryl-2H-indazole | researchgate.net |

| RhCp(CH₃CN)₃₂ | Sulfoxonium ylide | ortho-Acylmethylated 2-phenylindazole | researchgate.net |

Radical-Mediated Transformations in 2H-Indazole Chemistry

The quinonoid-like structure of the 2H-indazole ring system makes it a competent radical acceptor, particularly at the C3 position. This reactivity has been harnessed to develop a variety of radical-mediated functionalization reactions.

A direct acyl radical addition to 2H-indazoles has been achieved using a silver nitrate (AgNO₃)-catalyzed decarboxylative cross-coupling of α-keto acids. consensus.app This method allows for the regioselective synthesis of diverse 3-acyl-2H-indazoles at ambient temperature. consensus.app Similarly, a silver(I)-catalyzed system with sodium persulfate (Na₂S₂O₈) can be used for the direct radical alkylation and acylation of 2H-indazoles using substituted Hantzsch esters as radical reservoirs. rsc.org

Metal-free radical reactions have also been developed. The fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water is suggested to proceed through a radical mechanism. organic-chemistry.org Additionally, an iodine-mediated synthesis of 2H-indazoles from azobenzenes and toluenes is proposed to involve a radical chain process. nih.gov Electrochemical methods have also been employed for the C3–H sulfonylation of 2H-indazoles with sulfonyl hydrazides, which is suggested to operate via a radical pathway. chim.itacs.org

Visible Light-Promoted Reactions

In recent years, visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. nih.gov This approach has been successfully applied to the functionalization of 2H-indazoles, often proceeding under mild, metal-free conditions.

A notable example is the direct C3-carbamoylation of 2-aryl-2H-indazoles. This transition-metal-free transformation can be achieved using visible light, an organic photocatalyst like 4CzIPN, and oxamic acids as the carbamoyl (B1232498) source. rsc.orgresearchgate.netrsc.orgnih.gov The reaction is tolerant of a wide range of functional groups on the 2-phenyl ring, including both electron-donating (e.g., p-Me, m-Me) and electron-withdrawing (e.g., p-Cl, p-CF₃) substituents. rsc.orgnih.gov

Visible light can also promote the synthesis of 3-acyl-2H-indazoles from 2H-indazoles and α-keto acids. researchgate.net Interestingly, this transformation can proceed efficiently without the need for an external photocatalyst or strong oxidants, potentially through a self-catalyzed energy transfer process between the reactants. nih.govresearchgate.net

Furthermore, direct C3-H cyanomethylation of 2H-indazoles has been accomplished under visible light using an iridium photocatalyst and bromoacetonitrile (B46782) as the cyanomethyl radical source. researchgate.net This method provides a mild and efficient route to a variety of C3-cyanomethylated derivatives. researchgate.net

The versatility of visible-light-promoted reactions is further highlighted by the controllable chemoselectivity in the reaction of 2H-indazoles with alcohols. Depending on the reaction atmosphere (N₂ or O₂), either C3-alkoxylated 2H-indazoles or ring-opened ortho-alkoxycarbonylated azobenzenes can be obtained. chim.it Under blue light irradiation and in the presence of an oxidant like PIFA, 2H-indazoles can undergo radical-addition/ring-opening cascade reactions with alcohols to furnish asymmetric azobenzenes. rsc.org

The table below presents examples of visible light-promoted reactions involving 2H-indazoles.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Ref. |

| C3-Carbamoylation | Oxamic Acid, Cs₂CO₃ | 4CzIPN, Visible Light (405 nm), O₂ | 3-Carbamoyl-2H-indazole | researchgate.netrsc.orgnih.gov |

| C3-Acylation | α-Keto Acid | No Catalyst, Visible Light (420-425 nm), N₂ | 3-Acyl-2H-indazole | nih.govresearchgate.net |

| C3-Cyanomethylation | Bromoacetonitrile, K₂HPO₄ | Ir(ppy)₃, Visible Light (Blue LED), Ar | 3-Cyanomethyl-2H-indazole | researchgate.net |

| Ring-Opening | Alcohol, PIFA | No Catalyst, Visible Light (Blue LED), N₂ | ortho-Alkoxycarbonylated azobenzene | rsc.org |

| C3-Alkoxylation | Alcohol, Selectfluor | Mes-Acr⁺ClO₄⁻, Visible Light, N₂ | 3-Alkoxy-2H-indazole | chim.it |

Advanced Mechanistic and Computational Studies in 2h Indazole Chemistry

Mechanistic Elucidation of Synthetic Pathways

Understanding the precise mechanisms by which 2H-indazoles are formed is crucial for optimizing reaction conditions and expanding their synthetic utility. Research has focused on various pathways, including radical processes and transition-metal-catalyzed reactions.

While many syntheses of 2H-indazoles proceed through ionic or pericyclic pathways, several methods have been shown to involve radical intermediates. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have confirmed the operation of radical chain mechanisms in specific transformations.

For instance, an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes proceeds via benzyl C-H functionalization. researchgate.net Detailed mechanistic investigation revealed that the reaction likely follows a radical chain mechanism, wherein iodine assists in a hydrogen transfer from the benzylic position to a nitrogen atom of the azo group. researchgate.net Similarly, a metal-free, direct alkoxycarbonylation of 2H-indazoles to furnish C-3-carboxylic ester derivatives is also suggested to proceed through a radical pathway. researchgate.net Another example involves an organophotoredox-catalyzed C-H amination of 2H-indazoles, where experimental results point towards a radical mechanistic pathway. researchgate.net

Transition-metal catalysis has emerged as a powerful tool for the efficient synthesis of 2H-indazoles, particularly through C-H activation and annulation strategies. researchgate.net Rhodium, palladium, and cobalt catalysts are frequently employed to construct the 2H-indazole core from readily available starting materials like azobenzenes and aldehydes. nih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.net

A well-studied example is the rhodium(III)-catalyzed [4+1] annulation of azobenzenes and aldehydes. nih.govvulcanchem.com The proposed catalytic cycle typically begins with the coordination of the azo group to the Rh(III) center, which directs the ortho-C–H activation to form a five-membered rhodacycle intermediate. This intermediate then undergoes reversible addition to the aldehyde. The resulting species is captured intramolecularly through nucleophilic attack by the second nitrogen of the azo group. A final aromatization step, often involving dehydration, regenerates the active catalyst and yields the 2H-indazole product. nih.gov Copper acetate is sometimes a crucial additive, facilitating steps like β-hydride elimination during the transformation. researchgate.net Similar C-H functionalization and cyclative capture cascades have been developed using cobalt catalysts, offering a cost-effective alternative for the one-step assembly of N-aryl-2H-indazoles. researchgate.net

The general catalytic cycle for a Rh(III)-catalyzed synthesis is outlined below:

C-H Activation: The azo directing group facilitates the ortho-C-H metallation by the Rh(III) catalyst, forming a rhodacycle.

Insertion/Addition: The C-Rh bond of the intermediate adds across a polarized π-bond, such as an aldehyde or alkyne.

Cyclization: The terminal nitrogen of the azo group acts as an intramolecular nucleophile, attacking the newly formed functional group to close the five-membered ring.

Aromatization/Catalyst Regeneration: The cyclized intermediate undergoes an elimination/aromatization sequence to release the 2H-indazole product and regenerate the active Rh(III) catalyst.

The direct detection or indirect observation of reaction intermediates and the characterization of transition states are paramount for validating proposed mechanisms. In the context of 2H-indazole synthesis, significant progress has been made in moving beyond purely hypothetical mechanisms.

A notable example is the study of the classical Cadogan reductive cyclization of nitroaromatic compounds. While widely accepted to proceed via a nitrene intermediate, recent research has provided direct evidence for competent oxygenated intermediates. beilstein-journals.org Specifically, 2H-indazole N-oxides have been synthesized and isolated under mild conditions. beilstein-journals.org The characterization of these N-oxides suggests they are viable intermediates in both the Cadogan and the related Davis-Beirut reactions, challenging the necessity of an exhaustive deoxygenation to a nitrene species before cyclization. beilstein-journals.org

In other synthetic approaches, computational studies have been instrumental in elucidating intermediates and transition states. For example, in the [3+2] dipolar cycloaddition of arynes and sydnones to form 2H-indazoles, a bicyclic adduct is proposed as an intermediate that subsequently undergoes a retro-[4+2] reaction to extrude carbon dioxide and yield the final product. DFT calculations have also been used to model transition states, such as in the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles, where the 1,2-hydride shift was identified as the rate-determining step with a calculated activation barrier.

Theoretical Calculations of Electronic Structure and Reactivity of 3-Chloro-2-phenyl-2H-indazole

While extensive synthetic work has been performed on the 2H-indazole scaffold, detailed computational studies focusing specifically on the electronic structure and reactivity of this compound are not extensively documented in current literature. However, theoretical calculations on closely related substituted 2-phenyl-2H-indazoles provide a strong framework for understanding its properties. These studies typically employ Density Functional Theory (DFT) and molecular orbital analysis to probe the molecule's fundamental electronic characteristics.

DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For the broader class of substituted 2H-indazoles, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G**, are applied to:

Geometry Optimization: Determine the most stable three-dimensional structure of the molecule in both its ground and excited states.

Predict Spectroscopic Properties: Calculate electronic absorption and emission spectra, which can be compared with experimental UV-Vis and fluorescence data.

Analyze Reactivity: Calculate various reactivity descriptors to predict how the molecule will interact with other reagents.

Although specific DFT data for this compound is scarce, data from analogous compounds illustrates the insights gained from such calculations. For example, studies on other 3-substituted-2-phenyl-2H-indazoles have been used to calculate reaction energy barriers and frontier molecular orbital energies.

| Compound | Property | Calculated Value | Method/Note |

|---|---|---|---|

| 3-isopropyl-2-phenyl-2H-indazole | HOMO Energy | -6.2 eV | Illustrative data for a closely related analogue. |

| LUMO Energy | -1.5 eV |

Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior and reactivity.

HOMO: The energy and location of the HOMO are related to the molecule's ability to donate electrons. It is typically the site of electrophilic attack.

LUMO: The energy and location of the LUMO are related to the molecule's ability to accept electrons. It is generally the site of nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity Indices and Prediction of Reaction Sites

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reactivity of molecules like this compound. By calculating various reactivity indices, researchers can predict the most probable sites for electrophilic and nucleophilic attack, offering insights into reaction mechanisms.

Key reactivity descriptors are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface of a molecule. nih.govresearchgate.netresearchgate.net The MEP visually identifies regions of positive and negative potential, where red areas (negative) are susceptible to electrophilic attack and blue areas (positive) are prone to nucleophilic attack. nih.govresearchgate.net

For indazole derivatives, DFT calculations are used to determine these global and local reactivity parameters. nih.govdergipark.org.tr While specific calculations for this compound are not extensively published, data from related indazole structures allow for informed predictions. The nitrogen atoms and the substituted benzene (B151609) rings are key areas of interest. The MEP surface helps to clarify the electron distribution and predict sites for hydrogen bonding and other non-covalent interactions, which are crucial for understanding the molecule's behavior in a biological context. researchgate.netresearchgate.net

| Reactivity Index | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability (nucleophilicity). Higher energy signifies a better electron donor. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability (electrophilicity). Lower energy signifies a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A large energy gap implies high hardness. nih.gov |

| Global Electrophilicity (ω) | μ2 / 2η (where μ is the electronic chemical potential) | Measures the stabilization in energy when the system acquires additional electronic charge. mdpi.com |

| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Evaluates nucleophilic character relative to a reference molecule (tetracyanoethylene). mdpi.com |

Conformational Analysis and Stereochemical Considerations in 2H-Indazole Derivatives

The stereochemistry of 2-phenyl-2H-indazole derivatives is dominated by the concept of atropisomerism. This phenomenon occurs in molecules that possess a sterically hindered single bond, leading to restricted rotation that creates stable, non-interconverting rotational isomers (atropisomers). In the case of this compound, the axis of interest is the single bond connecting the indazole nitrogen (N2) and the phenyl ring.

If the steric hindrance caused by the substituents on the phenyl ring and the indazole core (specifically the chlorine atom at position 3 and the hydrogen at position 1 of the pyrazole (B372694) ring) is sufficiently large, rotation around the N-C bond can be slow enough to allow for the isolation of individual enantiomeric atropisomers at room temperature. nih.gov The stability of these atropisomers is defined by the rotational energy barrier. LaPlante has classified atropisomers based on their half-life of racemization at 37 °C, with Class 3 atropisomers (t1/2 > 4.5 years) being considered suitable for drug development. nih.gov

Computational methods, such as DFT, are employed to calculate the rotational energy barrier. By mapping the energy of the molecule as a function of the dihedral angle between the indazole and phenyl rings, the transition state for rotation can be identified, and the energy barrier can be quantified. This theoretical analysis is critical for predicting whether a given 2-phenyl-2H-indazole derivative is likely to exhibit stable atropisomerism.

Chirality and Enantioselective Synthesis

The potential for atropisomerism means that this compound and related derivatives can be chiral, existing as a pair of enantiomers that are non-superimposable mirror images. While point chirality is common in pharmaceuticals, axial chirality arising from atropisomerism is also a significant feature in modern drug discovery. nih.gov

The development of synthetic methods to control this chirality is a key challenge. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial as different enantiomers can have vastly different biological activities. While methods for the enantioselective synthesis of indazoles with C3-quaternary chiral centers have been reported, utilizing techniques like copper-hydride catalysis, the atroposelective synthesis of 2-aryl-2H-indazoles is a more specialized area. nih.gov

An atroposelective synthesis would typically involve a chiral catalyst or auxiliary to control the orientation of the phenyl group during the formation of the N-C bond or in a dynamic kinetic resolution process. The success of such a synthesis depends on the rotational stability of the target atropisomers.

Computational Studies on Indazole Tautomerism and Stability

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov For unsubstituted indazole, computational and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netresearchgate.net The gas-phase energy difference is estimated to be around 3.6 to 5.3 kcal/mol in favor of the 1H form. researchgate.net This stability is often attributed to the greater aromaticity of the 1H-indazole structure compared to the quinoidal nature of the 2H-tautomer. researchgate.net

However, the relative stability of these tautomers can be influenced by substitution patterns and environmental factors like solvent and intermolecular interactions. researchgate.netnih.govnih.gov Computational studies using methods like AM1 and B3LYP/6-31G** have shown that for certain substituted indazoles, the 2H-tautomer can become more stable. researchgate.netnih.gov For instance, in some 1,5,6,7-tetrahydro-4H-indazol-4-ones, DFT calculations indicated that the 2H tautomer is the most stable form in the gas phase. nih.gov Furthermore, the 2H tautomer can be stabilized and even isolated through the formation of stable dimers via intermolecular hydrogen bonds. nih.gov

Structure Activity Relationship Sar Investigations of 2h Indazole Systems

Correlation of Substituent Effects with Biological Target Interactions

Positional Isomerism and its Impact on Ligand-Receptor Interactions

The specific placement of substituents on the 2H-indazole scaffold, known as positional isomerism, can have a profound impact on biological activity. Studies comparing 1H- and 2H-indazole regioisomers have demonstrated that this choice can significantly alter a compound's potency and efficacy. acs.org For instance, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the regiochemistry of the amide linker was found to be critical. The 3-carboxamide derivative showed potent activity, while its reverse amide isomer was inactive, highlighting the importance of the precise orientation of functional groups for interacting with the target protein. nih.gov

Influence of Substituents on Binding Affinity and Selectivity

The electronic properties of substituents play a crucial role in modulating binding affinity. For antiprotozoal 2-phenyl-2H-indazoles, studies have revealed that electron-withdrawing groups on the 2-phenyl ring generally favor the activity. mdpi.com For example, derivatives with methoxycarbonyl, chloro, or trifluoromethyl groups often exhibit high potency. nih.govmdpi.com

The nature of the substituent at the C3 position of the indazole ring is also a key determinant of activity. Structure-activity relationship studies have shown that aryl groups at this position can be crucial for inhibitory activities against certain targets. nih.gov The introduction of a chloro group at the C3 position, as in 3-Chloro-2-phenyl-2H-indazole, adds a moderately electron-withdrawing and lipophilic substituent. While specific SAR data for this exact compound is limited in the reviewed literature, the known bioactivities of 3-chloro substituted β-lactams, such as antibacterial and anti-inflammatory effects, suggest that a halogen at this position can be a favorable feature for biological activity. mdpi.com

The following table summarizes the observed effects of different substituents on the biological activity of 2H-indazole derivatives based on published research findings.

| Position | Substituent Type | Example Groups | Observed Effect on Activity | Target/Activity Class | Reference |

|---|---|---|---|---|---|

| N2-Phenyl (para) | Electron-Withdrawing | -Cl, -COOCH3 | Increased Potency | Antiprotozoal | nih.gov |

| N2-Phenyl (para vs. meta) | Various | -F, -Cl, -Br, -CH3 | Para-substitution generally more potent than meta | EP4 Antagonist | acs.org |

| N2-Phenyl | Electron-Withdrawing | -CF3, -COOCH3 | Increased Potency | Antiprotozoal (Giardicidal) | mdpi.com |

| Indazole Core (C3) | Aryl Groups | Phenyl, substituted phenyl | Often crucial for inhibitory activity | Various Kinases, Receptors | nih.gov |

| Indazole Core (various) | Increasingly bulky groups | -H, -CH3, -Et | Decreased Potency | EP4 Antagonist | acs.org |

In Silico Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational, or in silico, methods are indispensable tools for elucidating the SAR of 2H-indazole derivatives. Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these ligands bind to their target proteins, helping to rationalize observed biological data and guide the design of new, more potent compounds. mdpi.comresearchgate.net

Molecular docking studies predict the preferred orientation of a ligand within the binding site of a target receptor. For 2,3-diphenyl-2H-indazole derivatives evaluated as cyclooxygenase-2 (COX-2) inhibitors, docking calculations suggested a binding mode similar to that of the known drug rofecoxib. nih.gov Similarly, docking of indazole compounds into the active site of S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) revealed key amino acid residues responsible for binding. Residues such as ASP197, PHE151, ILE152, GLU172, and MET173 were found to be common interaction points for all docked compounds, while interactions with ALA150, PHE335, and VAL171 were crucial for the most active inhibitors. nih.gov

These studies allow researchers to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that anchor the ligand in the binding pocket. This information is critical for understanding why certain substituents enhance activity while others diminish it. For example, if a docking study reveals an unoccupied hydrophobic pocket, a medicinal chemist might design a new derivative with a lipophilic substituent targeted to that region to improve binding affinity. mdpi.comresearchgate.net

MD simulations can further refine the static picture provided by docking. By simulating the movement of the ligand-protein complex over time, MD can assess the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For 2H-indazole systems, QSAR models have been developed to predict inhibitory activities and to identify the key physicochemical properties, or "descriptors," that govern potency. nih.govnih.gov

In a QSAR study of indazole compounds as SAH/MTAN inhibitors, a model was developed using a combination of 2D and 3D structural descriptors. nih.gov The final model identified several descriptors as being crucial for inhibitory activity, including AATS1v (Average ATS statement, weighted by van der Waals volume), RDF55m (Radial Distribution Function descriptor), E1s (1st component accessibility directional WHIM index / weighted by I-state), ATSC3s (Centered Broto-Moreau autocorrelation of a topological structure / weighted by I-state), and AATSC7s (Centered ATS C-C autocorrelation / weighted by I-state). nih.gov These descriptors encode information about the molecule's shape, size, and electronic properties.

Similarly, 2D and 3D QSAR studies on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors found that descriptors related to topology (T_C_N_5, T_2_N_0), lipophilicity (SlogP), electrostatic potential, and hydrophobicity were important for predicting biological activity. researchgate.net The results of QSAR studies can be summarized in a table to highlight the most influential parameters.

| Target/Activity Class | QSAR Model Type | Key Descriptors Identified | Interpretation of Descriptors | Reference |

|---|---|---|---|---|

| SAH/MTAN Inhibition | 2D/3D GA-MLR | AATS1v, RDF55m, E1s, ATSC3s, AATSC7s | Relate to molecular size, shape, and electronic distribution. | nih.gov |

| GSK-3β Inhibition | 2D/3D | T_C_N_5, T_2_N_0, SlogP, Electrostatic Potential, Hydrophobicity | Relate to molecular topology, lipophilicity, and electronic/hydrophobic fields. | researchgate.net |

| Antimicrobial Activity | Topological Parameters | ²χ, ²χv | Relate to molecular connectivity and branching. | nih.gov |

These validated QSAR models serve as powerful predictive tools. They can be used to virtually screen new, un-synthesized indazole derivatives, prioritizing those with the highest predicted activity for synthesis and biological testing. This approach saves significant time and resources in the drug discovery process. researchgate.netsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-phenyl-2H-indazole, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Step 1 : Start with a Suzuki-Miyaura coupling or [2 + 3] cycloaddition to construct the indazole core. For example, intramolecular cyclization of substituted hydrazines with chloro-substituted precursors under palladium catalysis can yield the target compound .

- Step 2 : Optimize reaction parameters:

- Catalyst : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .

- Solvent : Test polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .

- Temperature : Microwave-assisted synthesis (e.g., 100–150°C for 10–30 minutes) improves yield compared to conventional heating .

- Step 3 : Monitor purity via TLC and HPLC. For example, reports yields of 45–69% for analogous 2-phenylindazoles using substituted aryl halides .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regiochemistry. For example, the indazole proton (H-3) typically appears as a singlet at δ 8.1–8.3 ppm, while aromatic protons show splitting patterns dependent on substitution .

- X-ray Crystallography : Resolve structural ambiguities (e.g., Cl vs. F substitution) using single-crystal diffraction. highlights a Bruker APEX-II CCD diffractometer for precise bond-length measurements (e.g., C–Cl = 1.73 Å) .

- IR and Elemental Analysis : Cross-validate functional groups (e.g., C=N stretch at 1649 cm⁻¹) and purity (e.g., C% deviation < 0.5% between calculated and experimental values) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity or reactivity of this compound derivatives?

- Methodological Answer :

- Step 1 : Generate 3D structures using software like MOE (Molecular Operating Environment). Optimize geometry with density functional theory (DFT) at the B3LYP/6-31G* level .

- Step 2 : Perform molecular docking against target proteins (e.g., kinases or GPCRs). demonstrates that substituents like triazole-thiazole groups influence binding affinity (e.g., docking score = −9.2 kcal/mol for compound 9c) .

- Step 3 : Validate predictions with in vitro assays. For example, correlate computed binding energies with IC₅₀ values from enzymatic inhibition studies.

Q. What strategies are effective in resolving contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) for structurally similar indazole derivatives?

- Methodological Answer :

- Case Study 1 : If NMR suggests a para-substituted phenyl group but X-ray shows meta-substitution, re-examine solvent effects on NMR chemical shifts or check for dynamic disorder in crystallography .

- Case Study 2 : For conflicting melting points (e.g., 109–110°C vs. 188–190°C in ), perform DSC analysis to detect polymorphs or solvate formation .

- General Protocol : Use multi-technique validation (e.g., HRMS + XRD + -NMR) and consult crystallographic databases (PDB, CCDC) for reference structures .

Q. How can regioselectivity challenges in the functionalization of this compound be addressed through catalyst selection or protecting group strategies?

- Methodological Answer :

- Catalyst Screening : Use directing groups (e.g., pyridine or amides) to enhance C–H activation at specific positions. highlights chlorination regioselectivity using CuCl₂/AlCl₃ systems .

- Protecting Groups : Temporarily block reactive sites (e.g., NH of indazole with Boc groups) during functionalization. discusses pKa-driven protection strategies for heterocycles .

Q. What are the best practices for purity assessment and analytical validation of this compound in complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts. reports retention times of 8–12 minutes for indazole analogs .

- Mass Spectrometry : Confirm molecular ions via HRMS (e.g., [M+H]⁺ at m/z 243.0525 for C₁₃H₁₀ClN₂) and compare with theoretical values .

- Quantitative NMR : Integrate diagnostic peaks (e.g., H-3 of indazole) against an internal standard (e.g., TMS) for purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.